molecular formula C18H17NO5S B2462909 2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one CAS No. 342381-89-9

2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one

Cat. No.: B2462909
CAS No.: 342381-89-9
M. Wt: 359.4
InChI Key: RDBZJKZQIBHRJQ-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one is a useful research compound. Its molecular formula is C18H17NO5S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Human Leukocyte Elastase

Research on thieno[2,3-d][1,3]oxazin-4-ones has identified their potential as inhibitors of human leukocyte elastase, a serine protease involved in various inflammatory processes. Gütschow and Neumann (1998) synthesized a series of these compounds, discovering that introducing ethoxy, n-propoxy, and ethylthio groups at C-2 resulted in the most potent inhibitors, with Ki values lower than 11 nM. This study highlighted the synthetic versatility of 2-aminothiophenes and their role in serine protease inhibition, mirroring the action of 4H-3,1-benzoxazin-4-ones but with improved hydrolytic stability (Gütschow & Neumann, 1998).

Mosquito-larvicidal and Antibacterial Properties

A study by Castelino et al. (2014) explored the synthesis of novel thiadiazolotriazin-4-ones, testing their mosquito-larvicidal and antibacterial activities. Some compounds showed moderate activity, with one demonstrating significant larvicidal effectiveness against a malaria vector. This research provides insights into the potential use of these compounds in combating mosquito-borne diseases and bacterial infections (Castelino et al., 2014).

Kinetic Analysis of Enzyme Inhibition

Pietsch and Gütschow (2005) synthesized a series of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, investigating their inhibition of cholesterol esterase and acetylcholinesterase. Their work revealed the structure-activity relationships crucial for the inhibition of these enzymes, contributing valuable information to the development of enzyme inhibitors (Pietsch & Gütschow, 2005).

Antioxidant Activity Evaluation

Maddila et al. (2015) synthesized phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives, evaluating their antioxidant activity. The study highlighted the importance of electron-releasing groups in enhancing antioxidant properties, indicating potential therapeutic applications for oxidative stress-related conditions (Maddila et al., 2015).

Properties

IUPAC Name

10-(3,4,5-trimethoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-21-11-7-9(8-12(22-2)15(11)23-3)16-19-17-14(18(20)24-16)10-5-4-6-13(10)25-17/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBZJKZQIBHRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C(S3)CCC4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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